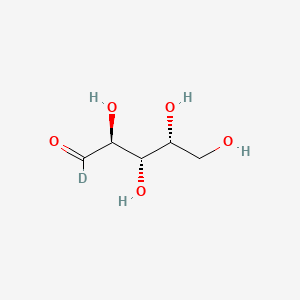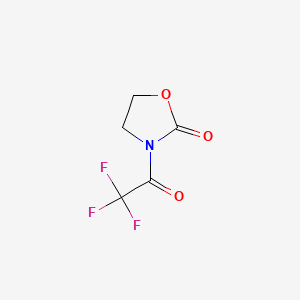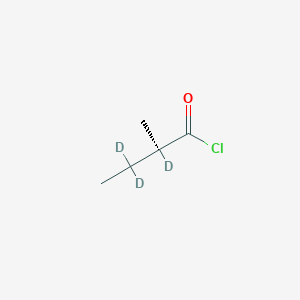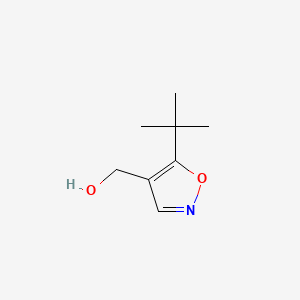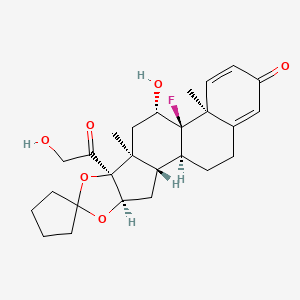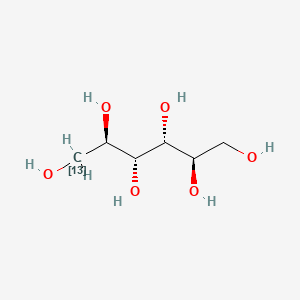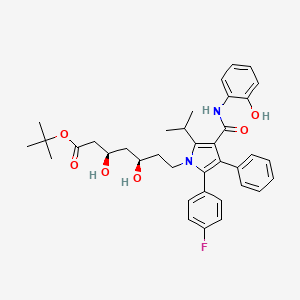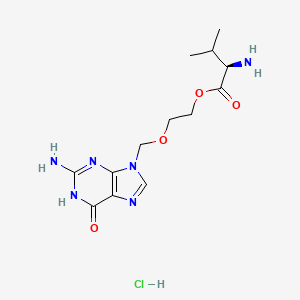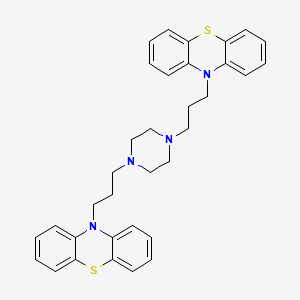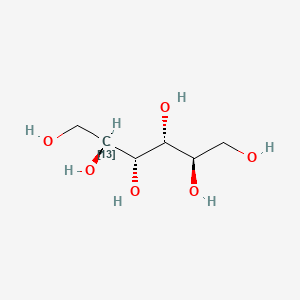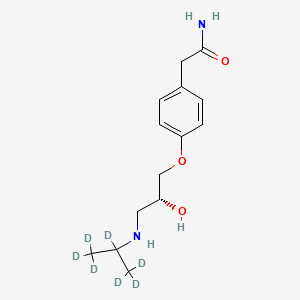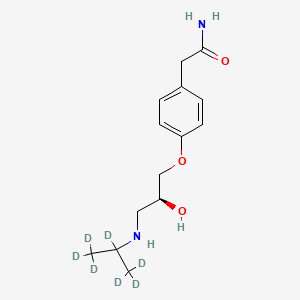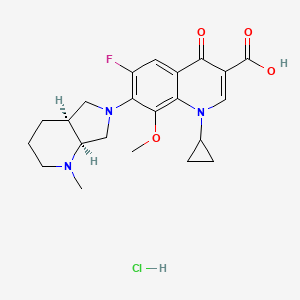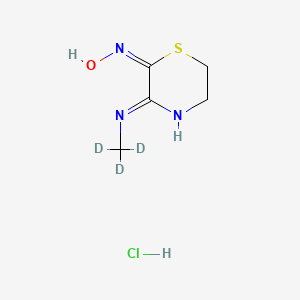
8Z,11Z-HEPTADECADIENYL BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8Z,11Z-Heptadecadienyl bromide: is an organic compound with the molecular formula C17H31Br . It is a brominated derivative of heptadecadiene, characterized by the presence of two double bonds in the 8th and 11th positions of the carbon chain. This compound is often used as a synthetic precursor in organic chemistry, particularly in the synthesis of linoleic acid derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8Z,11Z-Heptadecadienyl bromide typically involves the bromination of heptadecadiene. The process can be carried out using various brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like diethyl ether at low temperatures to control the regioselectivity and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8Z,11Z-Heptadecadienyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.
Addition Reactions: The double bonds in the carbon chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Substitution: Heptadecadienol, heptadecadienyl ethers, or heptadecadienyl amines.
Elimination: Conjugated heptadecadienes.
Addition: Dibromoheptadecadiene or hydrogenated heptadecadiene.
Wissenschaftliche Forschungsanwendungen
8Z,11Z-Heptadecadienyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the preparation of linoleic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interaction with cellular membranes and its effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic properties.
Wirkmechanismus
The mechanism of action of 8Z,11Z-Heptadecadienyl bromide primarily involves its reactivity as a brominated alkene. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
8Z,11Z-Heptadecadienyl formate: Similar in structure but with a formate ester group instead of bromine.
8-Heptadecenyl bromide: Contains only one double bond.
Linoleic acid: A naturally occurring fatty acid with similar double bond positions but without the bromine atom.
Uniqueness: 8Z,11Z-Heptadecadienyl bromide is unique due to its specific bromination and double bond configuration, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
155614-06-5 |
|---|---|
Molekularformel |
C17H31Br |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
(6Z,9Z)-17-bromoheptadeca-6,9-diene |
InChI |
InChI=1S/C17H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6-,10-9- |
InChI-Schlüssel |
VCGKGVAPRBVZDT-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCBr |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCBr |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCBr |
Synonyme |
8Z,11Z-HEPTADECADIENYL BROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


